molecular formula C22H21NO2 B13790663 L-Alanine, N-(triphenylmethyl)- CAS No. 80514-64-3

L-Alanine, N-(triphenylmethyl)-

Cat. No.: B13790663
CAS No.: 80514-64-3
M. Wt: 331.4 g/mol
InChI Key: DWQQRTJQHUWCPX-KRWDZBQOSA-N
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Description

L-Alanine, N-(triphenylmethyl)-, also known as (S)-2-(tritylamino)propanoic acid, is a derivative of the amino acid L-Alanine. This compound is characterized by the presence of a triphenylmethyl (trityl) group attached to the nitrogen atom of the alanine molecule. The molecular formula of L-Alanine, N-(triphenylmethyl)- is C22H21NO2, and it has a molecular weight of 331.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine, N-(triphenylmethyl)- can be synthesized through the reaction of L-Alanine with triphenylmethyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform. The trityl group serves as a protective group for the amino functionality during peptide synthesis .

Industrial Production Methods

Industrial production of L-Alanine, N-(triphenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, N-(triphenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected L-Alanine, various substituted derivatives, and oxidized forms of the compound .

Scientific Research Applications

L-Alanine, N-(triphenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a protective group for amino acids.

    Biology: Employed in the study of protein structure and function.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialized polymers and materials

Mechanism of Action

The mechanism of action of L-Alanine, N-(triphenylmethyl)- involves its role as a protective group in peptide synthesis. The trityl group protects the amino functionality from unwanted reactions, allowing for selective modification of other functional groups. Upon completion of the desired reactions, the trityl group can be removed under mild acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

    N-α-Trityl-L-alanine: Another trityl-protected amino acid with similar properties.

    N-Trityl-glycine: A trityl-protected glycine derivative.

    N-Trityl-serine: A trityl-protected serine derivative.

Uniqueness

L-Alanine, N-(triphenylmethyl)- is unique due to its specific protective group, which provides stability and selectivity in peptide synthesis. The trityl group is easily removable under mild conditions, making it a preferred choice for protecting amino functionalities .

Properties

CAS No.

80514-64-3

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

(2S)-2-(tritylamino)propanoic acid

InChI

InChI=1S/C22H21NO2/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,23H,1H3,(H,24,25)/t17-/m0/s1

InChI Key

DWQQRTJQHUWCPX-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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